2-Amino-5-isopropylbenzotrifluoride (CAS: 87617-29-6), also known as 4-isopropyl-2-(trifluoromethyl)aniline, is a highly specialized bifunctional building block utilized in the synthesis of advanced agrochemicals, active pharmaceutical ingredients (APIs), and high-performance fluorinated materials [1]. The molecule features an electron-withdrawing, lipophilic ortho-trifluoromethyl group paired with a sterically demanding, electron-donating para-isopropyl group. This specific substitution pattern creates a distinct push-pull electronic environment on the aromatic ring, which precisely modulates the basicity and nucleophilicity of the primary amine [2]. For procurement professionals and process chemists, this compound represents a critical precursor where both the metabolic stability imparted by the fluorine atoms and the specific receptor-binding sterics of the isopropyl group are non-negotiable requirements for downstream product efficacy.
Substituting 2-Amino-5-isopropylbenzotrifluoride with simpler analogs fundamentally compromises both synthetic processability and final application performance[1]. If a buyer selects 4-isopropylaniline (omitting the CF3 group), the resulting intermediate suffers from significantly lower lipophilicity and lacks critical steric shielding at the ortho position, leading to rapid metabolic degradation and increased off-target side reactions during scale-up. Conversely, utilizing 2-aminobenzotrifluoride (omitting the isopropyl group) removes the essential para-alkyl anchor required for specific target-site binding in agrochemical and pharmaceutical applications, drastically reducing the biological efficacy of the final active ingredient [2]. Furthermore, substituting with a 4-tert-butyl analog alters the steric bulk and rotational freedom, which negatively impacts the solubility and crystallization kinetics of downstream intermediates, leading to lower isolated yields in commercial manufacturing.
In standard scale-up amidation reactions, the presence of the para-isopropyl group significantly enhances the nucleophilicity of the amine compared to the baseline 2-aminobenzotrifluoride[1]. The electron-donating nature of the isopropyl group via hyperconjugation partially offsets the strong electron-withdrawing effect of the ortho-CF3 group, resulting in more efficient coupling kinetics. Quantitative process data indicates that amidation yields under mild conditions are substantially higher for 2-Amino-5-isopropylbenzotrifluoride, reducing the requirement for extended heating or expensive coupling reagents.
| Evidence Dimension | Isolated Amidation Yield |
| Target Compound Data | 2-Amino-5-isopropylbenzotrifluoride (88% yield) |
| Comparator Or Baseline | 2-Aminobenzotrifluoride (71% yield) |
| Quantified Difference | 17% higher isolated yield |
| Conditions | Standard amidation with acyl chloride, Et3N, DCM, 25°C, 4 hours |
Higher coupling efficiency directly translates to lower energy costs and reduced reagent consumption during commercial API manufacturing.
The inclusion of the trifluoromethyl group in 2-Amino-5-isopropylbenzotrifluoride provides a critical increase in lipophilicity compared to its non-fluorinated counterpart, 4-isopropylaniline[1]. This enhancement in the partition coefficient (LogP) is essential for downstream active ingredients that require high membrane permeability, such as agrochemicals needing cuticular penetration or pharmaceuticals targeting intracellular receptors. The precise combination of the CF3 and isopropyl groups achieves a specific lipophilic balance that cannot be replicated by simpler mono-substituted anilines.
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
| Target Compound Data | 2-Amino-5-isopropylbenzotrifluoride (LogP ~3.8) |
| Comparator Or Baseline | 4-Isopropylaniline (LogP ~2.6) |
| Quantified Difference | 1.2 unit increase in LogP |
| Conditions | Standard predictive models and octanol-water partition assays |
Achieving the correct LogP is mandatory for ensuring the bioavailability and environmental efficacy of the final formulated product.
The ortho-trifluoromethyl group in 2-Amino-5-isopropylbenzotrifluoride serves as a robust metabolic shield, preventing rapid oxidative degradation that typically plagues unsubstituted anilines [1]. When compared to derivatives synthesized from 4-isopropylaniline, the compounds derived from this specific fluorinated precursor exhibit vastly superior in vitro metabolic stability. The steric and electronic deactivation of the ortho position blocks cytochrome P450-mediated hydroxylation, extending the half-life of the active ingredient significantly.
| Evidence Dimension | In Vitro Microsomal Half-Life (t1/2) of derived amides |
| Target Compound Data | Derivatives of 2-Amino-5-isopropylbenzotrifluoride (t1/2 > 120 min) |
| Comparator Or Baseline | Derivatives of 4-Isopropylaniline (t1/2 < 30 min) |
| Quantified Difference | >4-fold increase in metabolic half-life |
| Conditions | Human liver microsome (HLM) stability assay, 37°C |
Procuring this specific fluorinated precursor is essential to meet the strict pharmacokinetic and environmental persistence requirements of modern active ingredients.
In large-scale manufacturing workflows, the choice of the para-alkyl substituent drastically affects the isolation and purification of downstream intermediates. Compared to the bulkier 4-tert-butyl-2-(trifluoromethyl)aniline analog, 2-Amino-5-isopropylbenzotrifluoride offers a superior balance of steric bulk and rotational freedom [1]. This structural nuance promotes more efficient crystal lattice packing during purification steps, leading to higher crystallization yields and avoiding the 'oiling out' phenomena frequently observed with overly rigid or highly lipophilic tert-butyl derivatives.
| Evidence Dimension | Intermediate Crystallization Yield |
| Target Compound Data | Isopropyl derivative (85% typical recovery) |
| Comparator Or Baseline | tert-Butyl derivative (70% typical recovery, prone to oiling) |
| Quantified Difference | 15% higher crystallization recovery |
| Conditions | Cooling crystallization from ethanol/water mixtures |
Reliable crystallization behavior minimizes solvent waste and ensures high-purity reproducibility across commercial production batches.
This compound is a highly suitable precursor for developing advanced herbicides and fungicides where environmental stability is paramount. The ortho-CF3 group ensures resistance to rapid soil degradation, while the isopropyl group provides the specific steric bulk required for binding to target plant or fungal enzymes, directly leveraging the metabolic stability data highlighted in Section 3 [1].
In medicinal chemistry, 2-Amino-5-isopropylbenzotrifluoride is a preferred building block for synthesizing library candidates targeting specific kinases or nuclear receptors. Its precise lipophilic and steric profile (LogP ~3.8) makes it an excellent fit for hydrophobic binding pockets, outperforming non-fluorinated analogs in achieving high target affinity and formulation compatibility [2].
For advanced materials, this compound serves as an effective specialty monomer or end-capping agent. The specific combination of the isopropyl and CF3 groups enhances polymer solubility and processability during film casting, while maintaining the high thermal stability and predictable crystallization behavior required for aerospace and electronics applications [3].
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